N-methyl-N-[(E)-2-phenylethenyl]aniline
Description
Chemical Structure:
N-methyl-N-[(E)-2-phenylethenyl]aniline (IUPAC name) is a tertiary amine featuring a methyl group and a trans-configured styryl (2-phenylethenyl) group attached to the nitrogen atom of an aniline backbone. Its molecular formula is C₁₅H₁₅N, with a molecular weight of 209.29 g/mol. The (E)-configuration ensures a planar geometry, enabling conjugation between the aromatic ring and the styryl group, which influences electronic properties and reactivity .
Properties
CAS No. |
5469-90-9 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
N-methyl-N-[(E)-2-phenylethenyl]aniline |
InChI |
InChI=1S/C15H15N/c1-16(15-10-6-3-7-11-15)13-12-14-8-4-2-5-9-14/h2-13H,1H3/b13-12+ |
InChI Key |
WKXRVIFGACQFED-OUKQBFOZSA-N |
Isomeric SMILES |
CN(/C=C/C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CN(C=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(E)-2-phenylethenyl]aniline can be achieved through several methods. One common approach involves the alkylation of aniline with methanol in the presence of a catalyst. For instance, cyclometalated ruthenium complexes can catalyze the methylation of aniline with methanol under mild conditions (60°C) using sodium hydroxide as a base .
Another method involves the direct reductive N-methylation of nitro compounds. This process uses various methylating agents such as methanol, dimethyl sulfoxide, formaldehyde, and formic acid, combined with a catalytic system to achieve the desired N-methylated amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of catalyst and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(E)-2-phenylethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of substituted aniline derivatives.
Scientific Research Applications
N-methyl-N-[(E)-2-phenylethenyl]aniline has several applications in scientific research:
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which N-methyl-N-[(E)-2-phenylethenyl]aniline exerts its effects involves interactions with molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules. These interactions can affect various biological and chemical processes, making the compound valuable for research and industrial applications .
Comparison with Similar Compounds
Key Characteristics :
- Electronic Effects : The styryl group acts as an electron-withdrawing substituent via conjugation, while the methyl group provides steric hindrance and modest electron donation.
Comparison with Structurally Similar Compounds
4-[(E)-2-Phenylethenyl]aniline (4-Aminostilbene)
N,N-Dimethyl-4-(2-phenylethenyl)-benzamine (S1 from )
- Molecular Formula : C₁₆H₁₇N
- Key Differences: The dimethylamino group is para to the styryl group on the benzene ring, unlike the N-methyl-styryl substitution in the target compound.
- Properties: Enhanced electron-donating capacity from the dimethylamino group, altering redox behavior. Explored as a bifunctional molecule for targeting metal-amyloid-β species in neurodegenerative disease research .
N-Methyl-N-(pyrimidin-2-yl)aniline ()
- Molecular Formula : C₁₁H₁₁N₃
- Key Differences : Replaces the styryl group with a pyrimidinyl substituent.
- Properties :
N-Cinnamylideneaniline ()
- Molecular Formula : C₁₅H₁₃N
- Key Differences : Features an imine (C=N) linkage instead of a styryl group.
- Properties :
Comparative Data Table
Research Findings and Mechanistic Insights
- Reactivity in Radical Reactions: N-methyl-N-[(trimethylsilyl)methyl]aniline () undergoes photoredox-generated α-aminomethyl radical formation. The styryl analog likely exhibits similar reactivity but with altered regioselectivity due to conjugation effects .
- Biological Activity: Quinazolinone derivatives with para-sulfonamide-styryl groups () show COX-2 inhibition (~47% at 20 μM).
- Synthetic Routes : Palladium-catalyzed coupling (e.g., Heck reaction) is a plausible method for introducing the styryl group, as demonstrated in for analogous olefinic amines .
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